molecular formula C4H6N2O2S3 B14484643 5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 65302-71-8

5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14484643
CAS No.: 65302-71-8
M. Wt: 210.3 g/mol
InChI Key: VSJNKOWAXRGXRB-UHFFFAOYSA-N
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Description

5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of methanesulfonic acid with thionyl chloride to produce methanesulfonyl chloride . This intermediate is then reacted with appropriate thiadiazole precursors under controlled conditions to yield the desired compound. The reaction conditions often involve the use of a reflux condenser, mechanical stirrer, and a separatory funnel to ensure proper mixing and reaction completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with the chemicals used .

Chemical Reactions Analysis

Types of Reactions

5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiadiazole compounds, and various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the methanesulfonyl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65302-71-8

Molecular Formula

C4H6N2O2S3

Molecular Weight

210.3 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C4H6N2O2S3/c1-11(7,8)2-3-5-6-4(9)10-3/h2H2,1H3,(H,6,9)

InChI Key

VSJNKOWAXRGXRB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NNC(=S)S1

Origin of Product

United States

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